![molecular formula C9H18Cl2N2O B12054383 (1R*,5R*)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride](/img/structure/B12054383.png)
(1R*,5R*)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R*,5R*)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride, AldrichCPR is a complex organic compound known for its unique bicyclic structure.
準備方法
The synthesis of (1R*,5R*)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride involves multiple steps, typically starting with the formation of the bicyclic core. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure the correct stereochemistry is achieved . Industrial production methods may vary, but they generally follow similar principles, scaled up to accommodate larger quantities.
化学反応の分析
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
科学的研究の応用
(1R*,5R*)-9-Methyl-3,9-diazabicyclo[332]decan-10-one dihydrochloride has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the interactions between small molecules and biological macromoleculesAdditionally, it is used in various industrial processes where its specific chemical properties are advantageous .
作用機序
The mechanism by which this compound exerts its effects is related to its ability to interact with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways involved can vary depending on the specific application, but they often involve interactions with key proteins or nucleic acids .
類似化合物との比較
Similar compounds to (1R*,5R*)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride include other bicyclic amines and their derivatives. For example, 9-Azabicyclo[3.3.2]decan-10-one and its analogs share a similar core structure but differ in their functional groups and stereochemistry. These differences can significantly impact their chemical reactivity and biological activity, making each compound unique in its applications .
特性
分子式 |
C9H18Cl2N2O |
|---|---|
分子量 |
241.16 g/mol |
IUPAC名 |
(1R,5R)-9-methyl-3,9-diazabicyclo[3.3.2]decan-10-one;dihydrochloride |
InChI |
InChI=1S/C9H16N2O.2ClH/c1-11-8-4-2-3-7(9(11)12)5-10-6-8;;/h7-8,10H,2-6H2,1H3;2*1H/t7-,8-;;/m1../s1 |
InChIキー |
LVOANLBNQXSQJL-RHJRFJOKSA-N |
異性体SMILES |
CN1[C@@H]2CCC[C@@H](C1=O)CNC2.Cl.Cl |
正規SMILES |
CN1C2CCCC(C1=O)CNC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylidene}-2,5-diphenylpyrrolidin-1-ium tetrafluoroborate](/img/structure/B12054304.png)
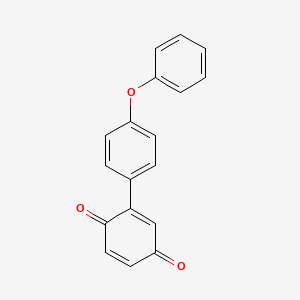
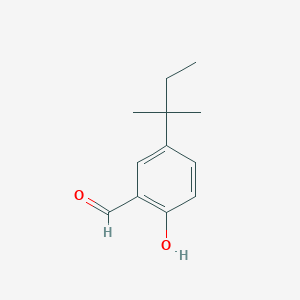
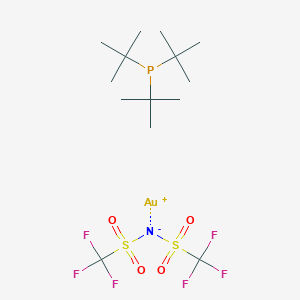
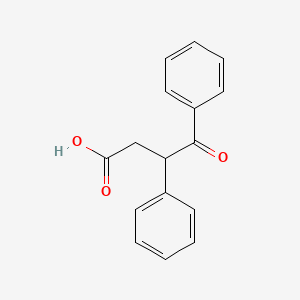
![4-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12054326.png)
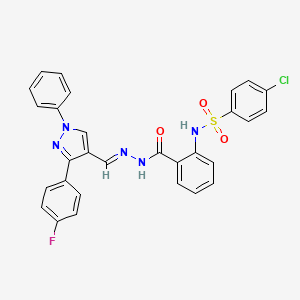
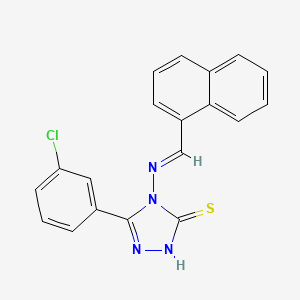


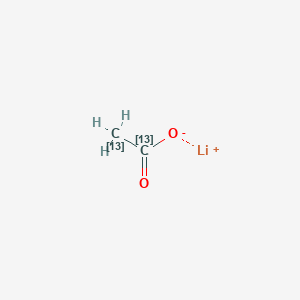
![(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054347.png)

